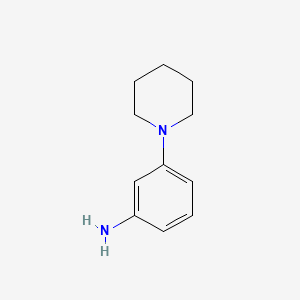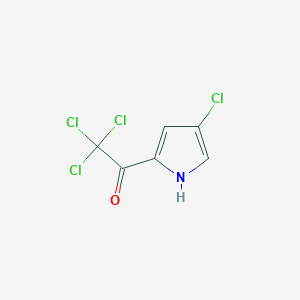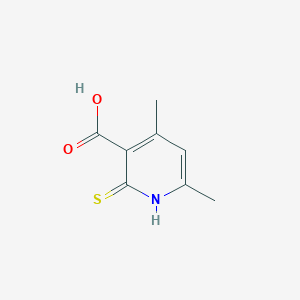![molecular formula C12H10N2O2 B1353484 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 160657-07-8](/img/structure/B1353484.png)
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Übersicht
Beschreibung
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound with a fused ring structure that includes both pyrrole and quinoxaline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one can be achieved through several methods. One common approach involves the reaction of N-substituted 2-(1H-pyrrol-1-yl)anilines with carbon monoxide in the presence of a palladium catalyst and an oxidant such as copper acetate in toluene at 80°C . Another method involves the reaction of N-(2-aminophenyl)pyrroles with acetic anhydride or triphosgene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different substituted derivatives.
Substitution: The methoxy group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Wissenschaftliche Forschungsanwendungen
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for its potential use in cancer therapy and other medical applications.
Wirkmechanismus
The mechanism of action of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets, such as Akt kinase. By inhibiting Akt kinase, the compound can interfere with cell signaling pathways that regulate cell growth, survival, and proliferation . This makes it a promising candidate for cancer therapy and other medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one include other pyrroloquinoxalines and quinoxaline derivatives, such as:
- Pyrrolo[1,2-a]quinoxaline
- Quinoxaline
- Pyrrolo[2,3-b]quinoxaline
- Pyrrolo[3,4-b]quinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHTTHLPWXYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445727 | |
| Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-07-8 | |
| Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)



![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)
